

# 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

## literature review

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### Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid**, a molecule of significant interest in medicinal chemistry and forensic science. This document consolidates current literature, focusing on its synthesis, biological activities, and the experimental protocols used for its characterization.

## Introduction

**1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** (CAS No: 50264-63-6) is a heterocyclic compound featuring an indazole core structure.<sup>[1][2]</sup> It has garnered attention for several key reasons. Primarily, it is known as a major metabolite of AB-FUBINACA, a potent synthetic cannabinoid, making it a crucial analytical standard in forensic toxicology for identifying AB-FUBINACA consumption.<sup>[1][3][4]</sup> Additionally, the indazole scaffold is a key feature in a class of compounds investigated as P2X3 receptor antagonists for the treatment of conditions like chronic cough.<sup>[5][6][7]</sup> The compound itself has also been explored for its potential as a MRGPRX4 antagonist.<sup>[3][4][8]</sup>

## Physicochemical Properties

A summary of the key chemical and physical properties of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is presented below.

Property	Value	Reference
CAS Number	50264-63-6	[1][2][9]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	270.26 g/mol	[1][2]
IUPAC Name	1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid	[2]
Melting Point	194°C (in acetic acid)	[1]
Boiling Point (Predicted)	495.5 ± 30.0°C	[1]
pKa (Predicted)	3.06 ± 0.10	[1]
Density (Predicted)	1.34 ± 0.1 g/cm <sup>3</sup>	[1]

## Synthesis and Experimental Protocols

The synthesis of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** typically involves a two-step process: N-alkylation of an indazole ester followed by hydrolysis.

### Protocol 1: Synthesis via Methyl Ester Intermediate

This common laboratory-scale synthesis involves the alkylation of methyl 1H-indazole-3-carboxylate followed by saponification.

Step 1: N-Alkylation to form Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[10]

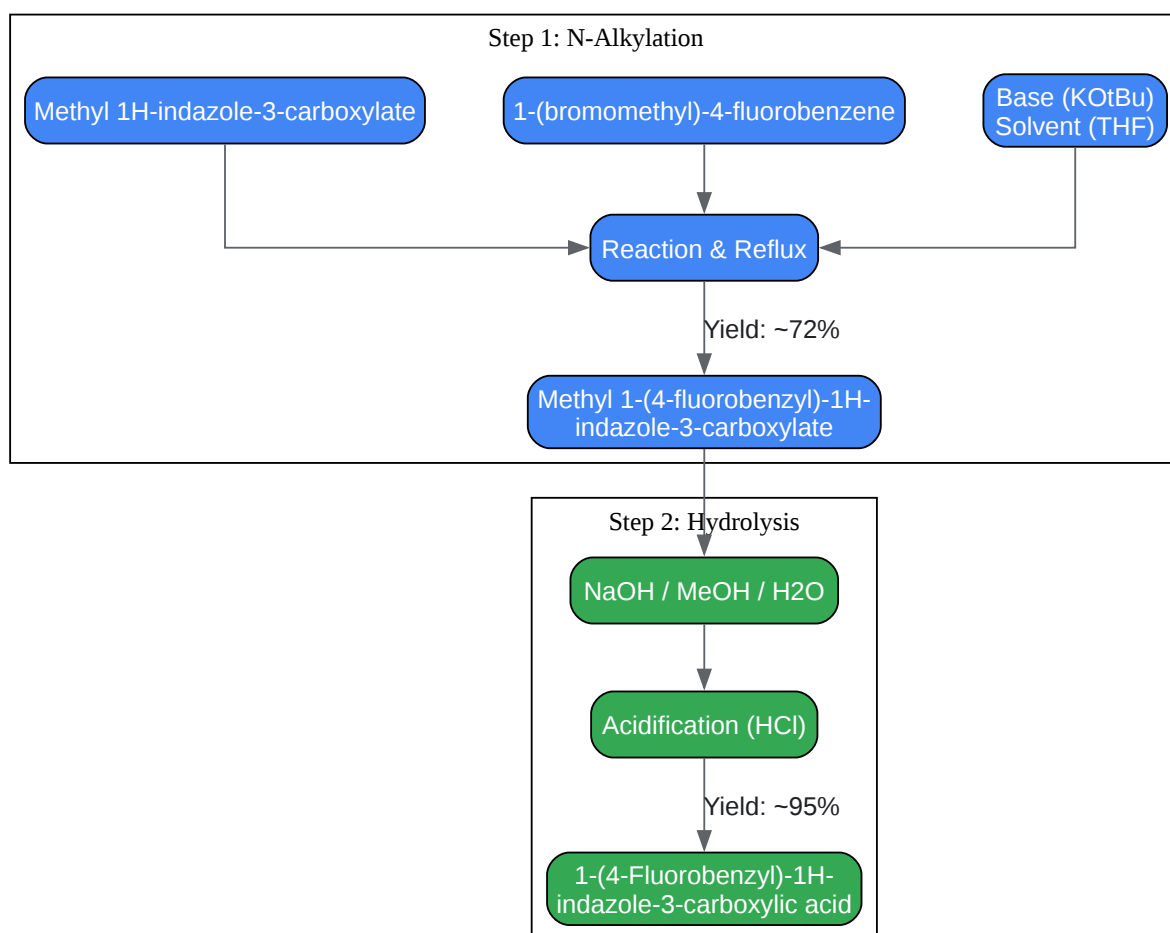
- Reagents: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, a suitable base (e.g., Potassium tert-butoxide), and a solvent (e.g., Tetrahydrofuran - THF).
- Procedure:
  - Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a reaction vessel.

- Cool the solution to 0°C in an ice bath.
- Add Potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise while stirring. Continue stirring at 0°C for approximately 1 hour to form the indazolidine anion.
- Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and then reflux for an extended period (e.g., 48 hours) until completion is confirmed by TLC.
- After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the methyl ester.<sup>[10]</sup>

#### Step 2: Hydrolysis to **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid**

- Reagents: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, 1M Sodium Hydroxide (NaOH), Methanol (MeOH), Water, 1M Hydrochloric Acid (HCl).
- Procedure:
  - Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of MeOH and water.
  - Add 1M NaOH solution and heat the mixture (e.g., to 60°C) for approximately 2 hours, monitoring the reaction by TLC.
  - Once hydrolysis is complete, cool the mixture and remove the methanol under reduced pressure.
  - Acidify the remaining aqueous solution to approximately pH 4 with 1M HCl.
  - The carboxylic acid product will precipitate out of the solution.

- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.



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Synthetic Workflow for **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid**.

## Biological Activity and Applications

The biological significance of this compound is multifaceted, spanning forensic analysis to therapeutic research.

### Forensic Application: Metabolite of AB-FUBINACA

**1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is a primary hydrolysis metabolite of the synthetic cannabinoid AB-FUBINACA.[1][3] Synthetic cannabinoids are metabolized through various pathways, including amide hydrolysis, which cleaves the amide bond in the parent compound to form the corresponding carboxylic acid.[1]

- **Significance:** Because parent synthetic cannabinoids are often rapidly metabolized and may be undetectable in biological samples, identifying their metabolites is crucial for confirming drug use. This compound serves as a stable and reliable biomarker for AB-FUBINACA exposure and is used as an analytical reference standard in forensic laboratories for LC-MS/MS assays.[1][4]



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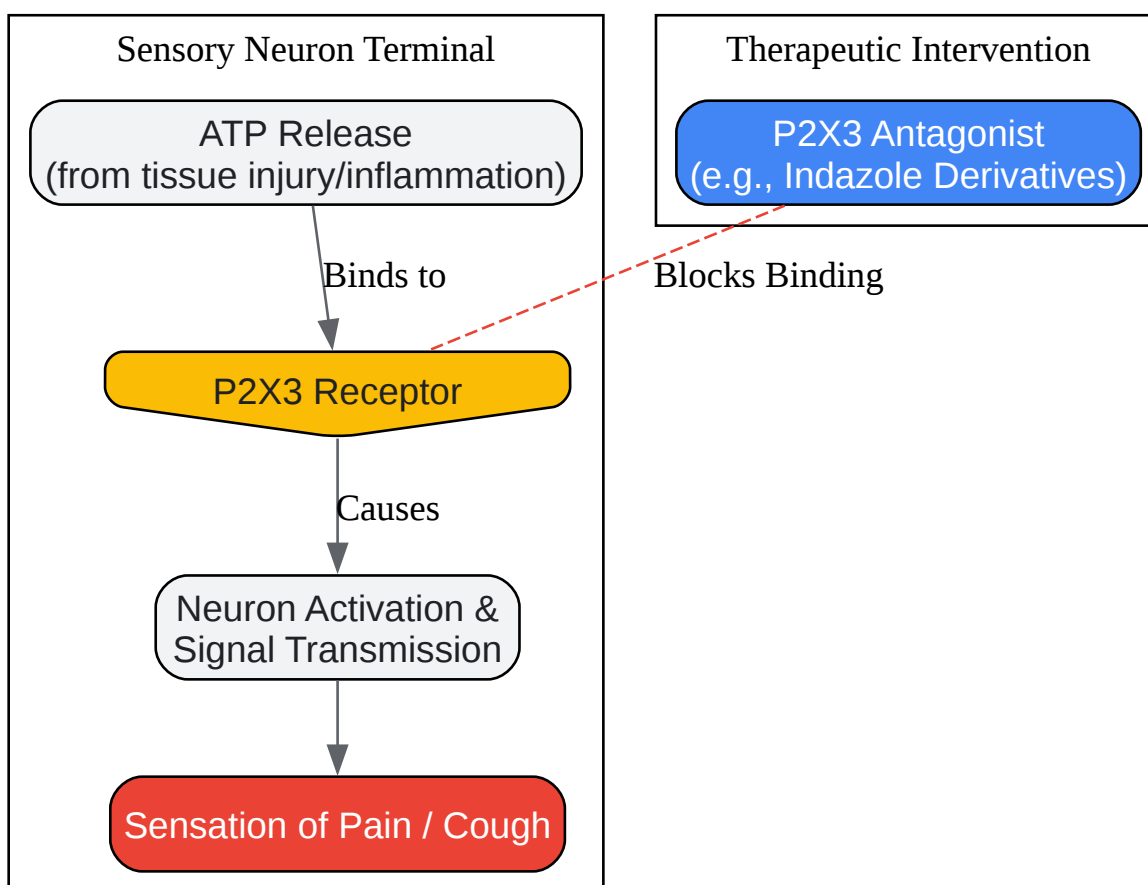
Forensic workflow for identifying AB-FUBINACA exposure via its metabolite.

### Therapeutic Potential: P2X3 Receptor Antagonism

The indazole core is a key structural motif in the development of P2X3 receptor antagonists. P2X3 receptors are ATP-gated ion channels located predominantly on primary afferent sensory neurons (C- and A $\delta$ -fibers) that are involved in pain and cough signaling.[5][11]

- **Mechanism of Action:** In conditions like chronic cough or neuropathic pain, tissue injury or inflammation leads to the release of extracellular ATP.[5][12] This ATP binds to and activates P2X3 receptors on sensory nerve endings, causing depolarization and the transmission of signals perceived as cough or pain.[12] P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby inhibiting nerve activation and reducing hypersensitivity.[12]

- **Relevance:** While this specific carboxylic acid is not the primary clinical candidate, its scaffold is highly relevant. The drug Gefapixant (AF-219/MK-7264), a potent P2X3 antagonist developed for refractory chronic cough, demonstrates the therapeutic potential of this class of molecules.[7][13][14][15][16][17] Research into derivatives of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is driven by the goal of identifying novel antagonists with optimized potency, selectivity, and pharmacokinetic profiles.[6]



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P2X3 receptor signaling pathway and the mechanism of antagonist action.

## Other Investigated Activities

- **MRGPRX4 Antagonism:** The compound has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), although with a relatively low potency ( $IC_{50} > 2.5 \mu M$ ).[3][4][8] This receptor is involved in itch and other sensory functions.

- **Anti-inflammatory Properties:** Indazole derivatives have been studied for their potential to reduce the production of pro-inflammatory cytokines, suggesting a possible role in mitigating inflammation.[1]
- **Kinase Modulation:** Some research indicates that compounds within the indazole class may act as modulators or inhibitors of certain kinase pathways, which are involved in cellular processes like inflammation and proliferation.[1]

## Quantitative Biological Data

The available quantitative data for the specific biological activities of this compound are summarized below.

Target	Activity	Value	Reference
MRGPRX4	Antagonist	IC <sub>50</sub> > 2.5 µM	[3][4][8]
Cannabinoid Receptor 1 (CB1)	The parent compound (AB-FUBINACA) is a potent agonist. This metabolite is expected to have significantly reduced potency.	Not explicitly quantified, but implied to be low.	[1]

## Conclusion

**1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is a molecule with dual significance. In forensic science, it is an indispensable tool for monitoring the use of the synthetic cannabinoid AB-FUBINACA. In medicinal chemistry, its core structure is a validated pharmacophore for targeting P2X3 receptors, a promising pathway for developing novel non-narcotic therapeutics for chronic cough and pain. Further derivatization and investigation of this scaffold may lead to the discovery of new clinical candidates with improved efficacy and safety profiles.

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